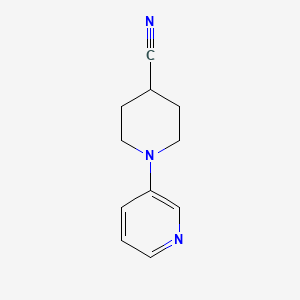

1-(Pyridin-3-yl)piperidine-4-carbonitrile

Description

1-(Pyridin-3-yl)piperidine-4-carbonitrile is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a pyridin-3-yl group and at the 4-position with a carbonitrile moiety. This structure confers unique physicochemical properties, including moderate polarity due to the pyridine and nitrile groups, which influence solubility and reactivity. Its synthesis typically involves coupling reactions between pyridine derivatives and functionalized piperidine intermediates, often using palladium-catalyzed cross-coupling or nucleophilic substitution strategies .

Propriétés

Formule moléculaire |

C11H13N3 |

|---|---|

Poids moléculaire |

187.24 g/mol |

Nom IUPAC |

1-pyridin-3-ylpiperidine-4-carbonitrile |

InChI |

InChI=1S/C11H13N3/c12-8-10-3-6-14(7-4-10)11-2-1-5-13-9-11/h1-2,5,9-10H,3-4,6-7H2 |

Clé InChI |

ZRHMGGGMELPMOF-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCC1C#N)C2=CN=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du 4-cyanopipéridine-1-yl)pyridine peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction de la 3-bromopyridine avec le 4-cyanopipéridine dans des conditions appropriées. La réaction nécessite généralement une base comme le carbonate de potassium et un catalyseur au palladium pour faciliter la réaction de couplage. La réaction est effectuée dans un solvant tel que le diméthylformamide à des températures élevées pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

4-cyanopipéridine-1-yl)pyridine a plusieurs applications de recherche scientifique :

Chimie médicinale : Il sert d'intermédiaire clé dans la synthèse de composés pharmaceutiques, en particulier ceux ciblant les troubles neurologiques et le cancer.

Études biologiques : Le composé est utilisé dans le développement de molécules bioactives qui peuvent moduler les voies biologiques et servir d'agents thérapeutiques potentiels.

Applications industrielles : Il est utilisé dans la production d'agrochimiques et d'autres produits chimiques industriels en raison de sa réactivité polyvalente et de sa compatibilité avec les groupes fonctionnels.

Mécanisme d'action

Le mécanisme d'action du 4-cyanopipéridine-1-yl)pyridine implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et influençant les voies cellulaires. Par exemple, il peut inhiber certaines enzymes impliquées dans la progression de la maladie, exerçant ainsi des effets thérapeutiques.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have indicated that compounds structurally related to 1-(Pyridin-3-yl)piperidine-4-carbonitrile exhibit significant antitumor properties. For instance, derivatives of piperidine have been shown to inhibit key signaling pathways involved in cancer progression, such as the phosphoinositide 3-kinase (PI3K)-AKT pathway. These inhibitors could lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Central Nervous System Disorders

The compound has also been investigated for its potential in treating central nervous system disorders. Research suggests that similar piperidine derivatives may modulate neurotransmitter systems, providing therapeutic benefits for conditions like depression and anxiety . The inhibition of specific enzymes linked to neurodegenerative diseases is another promising area of application .

Metabolic Disorders

Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been identified as a significant mechanism for managing metabolic syndrome, including type 2 diabetes and obesity. Compounds like 1-(Pyridin-3-yl)piperidine-4-carbonitrile can potentially serve as effective agents in reducing insulin resistance and improving glucose metabolism .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research. For example, it has been linked to the inhibition of soluble epoxide hydrolase, which plays a role in cardiovascular health by regulating blood pressure and inflammation .

Antimicrobial Properties

Preliminary evaluations suggest that piperidine derivatives exhibit antimicrobial activities against various pathogens, making them candidates for developing new antibiotics or antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-(Pyridin-3-yl)piperidine-4-carbonitrile and its derivatives. Modifications at different positions on the piperidine ring can significantly affect biological activity and selectivity for target enzymes or receptors.

| Modification Position | Effect on Activity | Example Compound |

|---|---|---|

| 4-position | Increased potency against cancer | 4-Amino derivatives |

| 3-position | Enhanced CNS activity | Triazine analogs |

| Substituents | Altered pharmacokinetics | Phenyl substitutions |

In Vivo Studies

In vivo studies have demonstrated the effectiveness of similar compounds in tumor xenograft models, showing significant inhibition of tumor growth at well-tolerated doses . These findings support the potential clinical applications of piperidine-based compounds in oncology.

Mécanisme D'action

The mechanism of action of 1-(Pyridin-3-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Key Observations :

- The pyridin-3-yl group in the target compound enhances π-π stacking interactions in biological targets, a feature absent in aminophenyl or isothiazolo derivatives.

- The carbonitrile group at C4 stabilizes the molecule through dipole interactions, a common trait in kinase inhibitors .

Spectroscopic Characterization

- 1H NMR: The target compound’s pyridin-3-yl proton resonates at δ ~8.75 ppm (d, J = 1.8 Hz), comparable to the δ 8.60 ppm signal in 1-(6-fluoroquinolin-4-yl)piperidine-4-carbonitrile derivatives .

- 13C NMR: The nitrile carbon appears at ~120 ppm, consistent across analogs like 1-(2-aminophenyl)piperidine-4-carbonitrile .

Kinase Inhibition

- The isothiazolo-pyridine derivative (12d, ) exhibits potent GAK inhibition (IC50 < 100 nM), attributed to the electron-withdrawing isothiazolo group enhancing target binding .

Antiparasitic Activity

- Pyridine-based CYP51 inhibitors (e.g., UDO and UDD in ) show efficacy against Trypanosoma cruzi, though 1-(Pyridin-3-yl)piperidine-4-carbonitrile’s role in this area remains unexplored .

Activité Biologique

1-(Pyridin-3-yl)piperidine-4-carbonitrile is a compound of considerable interest in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This article explores the compound's biochemical properties, cellular effects, and molecular mechanisms, supported by relevant research findings and case studies.

1-(Pyridin-3-yl)piperidine-4-carbonitrile exhibits significant interactions with various enzymes and proteins. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the nervous system. This inhibition can lead to increased acetylcholine levels, potentially enhancing cholinergic signaling pathways and offering neuroprotective effects.

Table 1: Biochemical Interactions of 1-(Pyridin-3-yl)piperidine-4-carbonitrile

| Target | Interaction Type | Effect |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition | Increased acetylcholine levels |

| Various proteins | Binding interactions | Modulation of cellular processes |

Cellular Effects

Research indicates that this compound can modulate various cellular processes across different cell types. In neuronal cells, its AChE inhibition leads to altered neurotransmission, which may have implications for treating neurodegenerative diseases such as Alzheimer's .

Molecular Mechanism

The molecular mechanism of action involves the binding of 1-(Pyridin-3-yl)piperidine-4-carbonitrile to the active site of AChE. This binding prevents the enzyme from hydrolyzing acetylcholine, resulting in its accumulation in the synaptic cleft. The compound's structure allows for effective interaction with the enzyme's active site, which is crucial for its inhibitory activity.

Research Findings and Case Studies

Several studies have explored the biological activity of 1-(Pyridin-3-yl)piperidine-4-carbonitrile. For instance, a study highlighted its potential as an anti-inflammatory agent, where it demonstrated significant inhibition of pro-inflammatory cytokines in vitro . Another investigation focused on its anticancer properties, revealing that derivatives of this compound exhibited cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.